2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
Description
Properties
CAS No. |
919293-76-8 |
|---|---|
Molecular Formula |
C22ClF13 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22ClF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChI Key |
GIKNTWTXKDXWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Cl)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
One of the most common methods for synthesizing acenes involves Diels-Alder cycloaddition reactions. This method typically uses suitable dienes and dienophiles to construct the polycyclic framework necessary for pentacene derivatives.
- Example : A study highlighted the use of a Diels-Alder reaction between a fluorinated diene and a suitable dienophile to yield a precursor that can be further chlorinated to produce 2-chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene.
Thermally Induced Eliminations
Thermal elimination reactions are another effective method for synthesizing pentacene derivatives. These reactions often involve the elimination of small molecules (e.g., CO or ethane) from precursors under elevated temperatures.
- Example : The thermolysis of certain precursors at high temperatures (around 250 °C) can lead to the formation of pentacene derivatives through the elimination of ethane.
Reduction Reactions
Reduction reactions are key in converting various precursors into pentacene derivatives. These methods often involve reducing quinones or other oxidized forms of pentacene.
- Example : The reduction of 6,13-pentacenedione using aluminum-based reducing agents has been documented as a viable method for producing pentacene derivatives with high yields.
Summary of Preparation Methods
The following table summarizes the various preparation methods discussed:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is primarily related to its electronic properties. The presence of multiple fluorine atoms and a chlorine atom significantly alters the electron distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Key Compounds for Comparison :
Analysis :
- Fluorine vs. Chlorine: The target compound’s 13 fluorine atoms create a strong electron-withdrawing effect, stabilizing its π-system and reducing HOMO-LUMO gaps compared to 6,13-difluoropentacene.
- Chlorine’s Role: The single chlorine atom in the target compound may introduce moderate steric effects while maintaining reactivity distinct from fully fluorinated analogs. In , dichloro-substituted compounds (e.g., compound 19) showed reduced biological activity compared to mono-chloro derivatives, suggesting steric hindrance could offset electronic benefits .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene?
- Methodological Answer : Synthesis of highly fluorinated polyaromatic hydrocarbons (PAHs) typically involves halogenation and fluorination steps. For pentacene derivatives, fluorination can be achieved via radical pathways using fluorine gas or milder agents like XeF₂ under controlled conditions. Chlorination is often introduced via electrophilic substitution or nucleophilic displacement. A key challenge lies in regioselectivity due to steric hindrance from fluorine atoms. Statistical experimental design (e.g., factorial or response surface methods) can optimize reaction parameters (temperature, stoichiometry, catalysts) to minimize side products .
- Data Contradiction : Fluorination efficiency varies across studies: Krapcho et al. (1985) reported high yields using XeF₂ for difluoropentacene, but extending this to tridecafluorination may require iterative cycles or alternative fluorinating agents like SF₄ .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography for unambiguous structural confirmation (challenged by fluorine’s low electron density).
- ¹⁹F NMR to resolve fluorination patterns and assess electronic environments.
- UV-Vis spectroscopy to study π-π* transitions and bandgap estimation.
- Cyclic voltammetry to determine redox behavior influenced by electron-withdrawing fluorine/chlorine groups.
- Mass spectrometry (HRMS) for molecular weight validation.
Computational tools like DFT can complement experimental data to predict electronic distributions .
Advanced Research Questions
Q. What computational strategies predict the environmental stability and degradation pathways of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-F and C-Cl bonds, identifying vulnerable sites for hydrolysis or photolysis. Molecular dynamics simulations under varied pH/temperature conditions can model degradation kinetics. Pair with experimental validation using accelerated aging tests (e.g., exposure to UV light in aqueous/organic matrices) and LC-MS/MS to detect breakdown products .
- Data Contradiction : Perfluorinated compounds (PFCs) like perfluoropentadecane exhibit conflicting degradation rates in lab vs. environmental conditions due to matrix effects (e.g., organic matter adsorption) .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use Hammett constants (σ) to quantify electron-withdrawing effects of fluorine/chlorine substituents. Steric maps (via molecular modeling) can predict accessibility of reaction sites. Experimentally, screen coupling partners (e.g., Suzuki-Miyaura catalysts) under varying conditions. For example, bulky ligands like SPhos may mitigate steric hindrance. Track reaction progress via in-situ ¹⁹F NMR to identify intermediates .
- Data Contradiction : Fluorinated PAHs often show lower reactivity in Pd-catalyzed couplings compared to non-fluorinated analogs, but chlorine’s leaving-group ability may offset this in SNAr reactions .
Q. What experimental and computational approaches resolve contradictions in solubility data for fluorinated PAHs?
- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to map solvent compatibility. Use COSMO-RS simulations to predict solubility in untested solvents. Validate with cloud-point measurements or dynamic light scattering (DLS). For polar fluorinated PAHs, solvents like hexafluorobenzene or perfluorodecalin often outperform traditional aromatics .
- Data Contradiction : Solubility discrepancies arise from polymorphism (e.g., crystalline vs. amorphous phases) and impurities in fluorination byproducts .
Methodological Tables
Q. Table 1. Key Characterization Techniques for Fluorinated PAHs
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